13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
A-850002 is a synthetic organic compound known for its bioactive properties. It is a selective and potent antagonist of metabotropic glutamate receptor 1 (mGluR1) receptors . This compound has a molecular weight of 336.41 and a chemical formula of C18H16N4OS .
Scientific Research Applications
A-850002 is widely used in scientific research, particularly in the study of metabotropic glutamate receptors. Its applications include:
Chemistry: Used as a reference compound in the study of mGluR1 receptor antagonists.
Biology: Employed in cellular assays to investigate the role of mGluR1 receptors in various biological processes.
Medicine: Potential therapeutic applications in neurological disorders where mGluR1 receptors are implicated.
Industry: Utilized in the development of new pharmacological agents targeting mGluR1 receptors
Preparation Methods
The synthesis of A-850002 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in a lyophilized form with a purity greater than 99% . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
A-850002 undergoes various chemical reactions, primarily involving its interaction with mGluR1 receptors. It inhibits mGluR1-mediated calcium mobilization in cells, with an IC50 value of 253 nM in human mGluR1-expressing cells . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions .
Mechanism of Action
A-850002 exerts its effects by selectively binding to and inhibiting mGluR1 receptors. This inhibition prevents the receptor-mediated mobilization of calcium ions within cells, thereby modulating intracellular signaling pathways. The compound’s high selectivity and potency make it a valuable tool for studying the physiological and pathological roles of mGluR1 receptors .
Comparison with Similar Compounds
A-850002 is unique in its high selectivity and potency as an mGluR1 receptor antagonist. Similar compounds include:
JNJ-16259685: Another selective mGluR1 receptor antagonist with different pharmacokinetic properties.
LY367385: A competitive antagonist of mGluR1 receptors with a distinct chemical structure.
CPCCOEt: A non-competitive antagonist of mGluR1 receptors, differing in its mode of action
These compounds share the common feature of targeting mGluR1 receptors but differ in their chemical structures, modes of action, and pharmacokinetic profiles.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3 |
InChI Key |
LPWKFUVWWQYLOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-dimethylamino-3-(4-methylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one A 850002 A-850002 A850002 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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